molecular formula C18H13ClIN3OS B3014534 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 392254-10-3

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Cat. No.: B3014534
CAS No.: 392254-10-3
M. Wt: 481.74
InChI Key: JAVIMLCJABQGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide features a thieno[3,4-c]pyrazole core fused with a 4-chlorophenyl group at the 2-position and a 2-iodobenzamide substituent at the 3-position.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClIN3OS/c19-11-5-7-12(8-6-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-3-1-2-4-15(13)20/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVIMLCJABQGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClIN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, structure, and various biological activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole moiety linked to a benzamide group. Its molecular formula is C21H15ClN4O2SC_{21}H_{15}ClN_{4}O_{2}S with a molecular weight of approximately 438.9 g/mol. The presence of a 4-chlorophenyl group enhances its potential biological activity due to its electron-withdrawing properties, which can influence the reactivity of the compound.

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties . In a study involving various synthesized thieno[3,4-c]pyrazole compounds, it was shown that these compounds could mitigate oxidative stress in erythrocytes exposed to toxins like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds compared to controls, indicating their protective effects against oxidative damage .

Treatment Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound (7a)12 ± 1.03
Thieno Compound (7b)0.6 ± 0.16
Thieno Compound (7f)28.3 ± 2.04
Thieno Compound (8)29.1 ± 3.05

Anticancer Activity

The compound has also been explored for its anticancer potential . A series of thienopyrazole derivatives were tested for their ability to inhibit cancer cell proliferation in various human cancer cell lines. The results indicated that certain derivatives exhibited potent activity against specific cancer types by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory and Antimicrobial Effects

Thieno[3,4-c]pyrazole compounds have demonstrated anti-inflammatory and antimicrobial activities as well. These compounds can inhibit key inflammatory pathways and microbial growth, making them candidates for therapeutic applications in treating inflammatory diseases and infections .

Case Studies

  • Antioxidant Study in Fish Models : A study involving African catfish (Clarias gariepinus) demonstrated that thieno[3,4-c]pyrazole compounds significantly reduced oxidative stress markers in fish exposed to environmental toxins .
  • Cancer Cell Line Testing : In vitro studies on U937 human histocytic lymphoma cells showed that specific thienopyrazole derivatives led to a marked reduction in cell viability, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Analogs with Thieno-Pyrazol Cores

Table 1: Structural Comparison of Thieno-Pyrazol Derivatives
Compound Name / CAS Number Substituents at 3-Position Molecular Weight Key Features Reference
Target Compound 2-Iodobenzamide Not reported Iodo-substituent for enhanced reactivity -
CAS 893934-07-1 5-Oxo-1-phenylpyrrolidine-3-carboxamide 438.9 Pyrrolidine ring for conformational flexibility
CAS 1105218-62-9 Furan-2-carboxamide Not reported Furan ring for π-π interactions
CAS 1105250-19-8 Cyclopropanecarboxamide Not reported Cyclopropane for steric effects

Key Observations :

  • The 2-iodobenzamide group in the target compound introduces a heavy halogen (iodine), which may enhance electrophilic reactivity and influence binding affinity compared to lighter substituents (e.g., furan or cyclopropane).

Antifungal Heterocyclic Compounds

Table 2: Antifungal Activity of Related Heterocycles
Compound Name / CAS Number Core Structure Substituents Activity Against C. albicans Reference
Target Compound Thieno-pyrazol 4-Chlorophenyl, 2-iodobenzamide Not reported -
TRI Triazine 4,6-Dimethoxy, vinyl linkage Active
PYR Pyridinone 4-Chlorophenyl, methyl groups Active

Key Observations :

  • TRI and PYR () share para-substituted aromatic groups and nitrogen-rich heterocycles, similar to the target compound. Their antifungal activity suggests that the 4-chlorophenyl moiety and free -NH- link in the target compound may contribute to similar mechanisms.
  • The iodine atom in the target compound could enhance membrane penetration or target binding compared to methoxy or methyl groups in TRI and PYR.

Comparison with Agricultural Fungicides

The fungicide Pyraclostrobin (CAS 175013–18–0) contains a pyrazole core linked to a methoxy carbamate group. Unlike the target compound, Pyraclostrobin’s mechanism involves mitochondrial respiration inhibition, while the thieno-pyrazol scaffold in the target compound may target fungal cell walls or enzymes due to its bulkier heterocyclic system.

Q & A

Q. What are the common synthetic routes for the thieno[3,4-c]pyrazole core in this compound?

The thieno-pyrazole scaffold can be synthesized via cyclocondensation reactions of hydrazine derivatives with thiophene-based precursors. For example, hydrazine hydrate reacts with α,β-unsaturated carbonyl compounds to form pyrazoline intermediates, which are subsequently oxidized or functionalized (e.g., iodination at the 2-position of the benzamide group). Mannich reactions (used in for pyrazole functionalization) and microwave-assisted cyclization may improve yield and regioselectivity .

Q. How is the structural identity of this compound validated?

Multimodal characterization is essential:

  • NMR spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, particularly for the thieno-pyrazole ring and iodobenzamide substituents.
  • X-ray crystallography resolves dihedral angles between the thieno-pyrazole and chlorophenyl/iodobenzamide groups, as demonstrated in related thienopyridine derivatives (e.g., dihedral angles of 4.4° between fused rings in ).
  • High-resolution mass spectrometry (HR-MS) verifies molecular formula accuracy .

Q. What preliminary biological assays are suitable for this compound?

Given its structural similarity to anti-leishmanial thienopyridines () and triazine-pyrazole hybrids (), prioritize:

  • In vitro cytotoxicity assays (e.g., MTT/PI staining against cancer cell lines).
  • Enzyme inhibition studies (e.g., kinase or protease targets due to the pyrazole’s chelation potential).
  • Parasiticidal activity screens (e.g., Leishmania or Plasmodium models) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

  • Molecular docking predicts binding affinity to target proteins (e.g., using AutoDock Vina with homology models of parasitic enzymes).
  • QSAR studies correlate substituent effects (e.g., iodine’s electronegativity, chlorophenyl lipophilicity) with bioavailability.
  • ADMET prediction tools (e.g., SwissADME) assess metabolic stability, leveraging the iodobenzamide’s resistance to oxidation .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

  • Meta-analysis of substituent effects : Compare bioactivity of iodobenzamide vs. trifluoromethyl analogs ( highlights trifluoromethyl’s metabolic stability).
  • Crystallographic comparisons : Identify steric clashes or hydrogen-bonding disparities in active sites (e.g., ’s intramolecular N–H⋯N bonds).
  • Dose-response reevaluation : Test conflicting compounds under standardized assays (e.g., fixed ATP concentrations in kinase screens) .

Q. How does the iodine atom influence the compound’s reactivity in cross-coupling reactions?

The 2-iodo substituent on benzamide enables Suzuki-Miyaura couplings for late-stage diversification. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acids.
  • Solvent/base optimization : Use DMF/K₂CO₃ for polar intermediates or toluene/Et₃N for sterically hindered partners.
  • Competing side reactions : Monitor protodeiodination under harsh conditions (e.g., >100°C) .

Q. What crystallographic challenges arise during structure determination?

  • Disorder in aromatic rings : Observed in (50:50 disorder in chlorophenyl), mitigated by low-temperature (120 K) data collection.
  • Weak C–H⋯Cl/π interactions : Use SHELXL refinement with restraints for accurate occupancy modeling.
  • Planarity deviations : RMSD calculations (e.g., 0.033 Å in fused rings) ensure conformational reliability .

Methodological Notes

  • Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis () to reduce reaction time from hours to minutes.
  • Data Reproducibility : Standardize NMR solvents (e.g., DMSO-d₆ for amine protons) and report coupling constants (±0.1 Hz).
  • Contradiction Management : Use principal component analysis (PCA) to cluster bioactivity outliers in datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.